5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a carboxamide group and a chloro group, as well as a tetrahydropyrazolo[1,5-a]pyridine moiety.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, have been found to be potent inhibitors of bruton’s tyrosine kinase (btk) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .
Biochemical Pathways
It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Pharmacokinetics
It’s reported that a similar compound can inhibit hbv dna viral load when orally administered in an hbv aav mouse model .
Result of Action
Similar compounds have been found to effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Action Environment
It’s worth noting that the efficacy of similar compounds can be observed in an hbv aav mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the carboxamide group and the chloro group. Common synthetic routes may include:
Condensation reactions: To form the thiophene ring.
Amination reactions: To introduce the amine group.
Halogenation reactions: To add the chloro group.
Amide bond formation: To attach the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure with an amino group instead of the carboxamide group.
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: Contains a methyl group and a propynyl group.
Uniqueness: 5-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-3,5,8H,4,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYJYNBXSILCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.